5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis. This method utilizes easily available starting materials, such as levulinic acid, and involves tandem C–N and C–O bond formation reactions under mild conditions . The reaction is carried out using methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature, yielding good to excellent results .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and environmentally benign processes are often emphasized. The use of renewable starting materials and mild reaction conditions aligns with sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.
Substitution: The aromatic ring and other reactive sites can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of ketones can produce corresponding alcohols.
Scientific Research Applications
5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for exploration of biological activities and potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.
Industry: The compound’s chemical properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism by which 5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves interactions with molecular targets and pathways. The presence of sulfur, oxygen, and nitrogen atoms allows for various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
Uniqueness
5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one stands out due to its specific combination of functional groups and tricyclic structure
Properties
Molecular Formula |
C21H24N2O2S2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N2O2S2/c1-5-26-21-22-19-18(15-10-16(12(2)3)25-11-17(15)27-19)20(24)23(21)14-8-6-7-13(4)9-14/h6-9,12,16H,5,10-11H2,1-4H3 |
InChI Key |
HZDQYOCHDKNLSW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC(=C4)C |
Origin of Product |
United States |
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